molecular formula C22H14N2O3 B5995547 N-(dibenzo[b,d]furan-3-yl)-2-(1H-indol-3-yl)-2-oxoacetamide

N-(dibenzo[b,d]furan-3-yl)-2-(1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B5995547
M. Wt: 354.4 g/mol
InChI Key: ZPFJZALOOFNCJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(dibenzo[b,d]furan-3-yl)-2-(1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that features a dibenzofuran moiety linked to an indole structure through an oxoacetamide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(dibenzo[b,d]furan-3-yl)-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the formation of the dibenzofuran and indole intermediates, followed by their coupling through an oxoacetamide linkage. Common synthetic routes include:

    Formation of Dibenzofuran Intermediate: This can be achieved through the cyclization of biphenyl derivatives under oxidative conditions.

    Formation of Indole Intermediate: Indoles are often synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes.

    Coupling Reaction: The final step involves the coupling of the dibenzofuran and indole intermediates using reagents such as oxalyl chloride to form the oxoacetamide bridge.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch Reactors: For controlled synthesis and monitoring of reaction conditions.

    Continuous Flow Reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-(dibenzo[b,d]furan-3-yl)-2-(1H-indol-3-yl)-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the oxoacetamide group to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

    Oxidation Products: Quinone derivatives.

    Reduction Products: Amines.

    Substitution Products: Halogenated or alkylated derivatives.

Scientific Research Applications

N-(dibenzo[b,d]furan-3-yl)-2-(1H-indol-3-yl)-2-oxoacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the development of advanced materials and organic electronics.

Mechanism of Action

The mechanism of action of N-(dibenzo[b,d]furan-3-yl)-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-dibenzo[b,d]furan-3-yl-3-propoxybenzamide
  • N-dibenzo[b,d]furan-3-yl-3,4-dimethoxybenzamide
  • Imidazo[1,5-a]indol-3-ones

Uniqueness

N-(dibenzo[b,d]furan-3-yl)-2-(1H-indol-3-yl)-2-oxoacetamide is unique due to its specific structural combination of dibenzofuran and indole moieties, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-dibenzofuran-3-yl-2-(1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N2O3/c25-21(17-12-23-18-7-3-1-5-14(17)18)22(26)24-13-9-10-16-15-6-2-4-8-19(15)27-20(16)11-13/h1-12,23H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFJZALOOFNCJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.